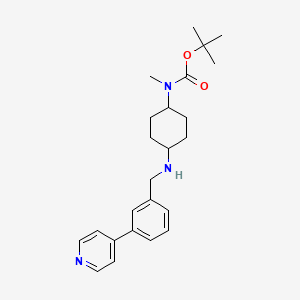

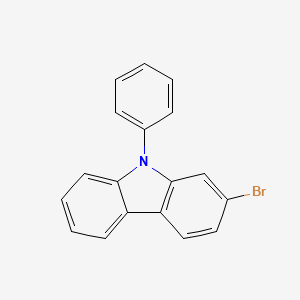

tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate

Übersicht

Beschreibung

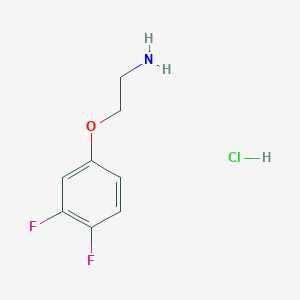

“tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate” is a complex compound with the molecular formula C24H33N3O2 and a molecular weight of 395.54 . It is used for research purposes .

Synthesis Analysis

The synthesis of carbamates like “tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate” can be achieved through amination or rearrangement . Palladium-catalyzed cross-coupling reactions have been used in the synthesis of N-Boc-protected anilines .Molecular Structure Analysis

The molecular structure of “tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate” can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate” include a molecular weight of 395.54 . More specific properties such as boiling point, density, and refractive index are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis of Protected Amines

tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate: is used in the synthesis of N-Boc-protected anilines . This is crucial in the field of medicinal chemistry where protecting groups are used to temporarily mask certain functional groups during chemical reactions to prevent unwanted side reactions.

Carbon Dioxide Capture and Utilization

The compound plays a role in the capture and chemical transformation of carbon dioxide (CO2). It can be used to synthesize carbamates through the reaction with CO2, especially in the presence of cesium carbonate and TBAI . This application is significant in the development of sustainable chemical processes.

Synthesis of Heterocycles

It is also involved in the synthesis of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position . Heterocyclic compounds like pyrroles are important in pharmaceuticals and agrochemicals due to their biological activity.

Intermediate for Antibiotic Synthesis

An important intermediate in the synthesis of the antibiotic ceftolozane is derived from a similar compound . This showcases the compound’s role in the development of new antibacterial agents, which is critical in the fight against antibiotic-resistant bacteria.

Catalysis and Green Chemistry

The compound can be used in copper-catalyzed cross-coupling reactions of amines with alkoxycarbonyl radicals to produce carbamates under mild conditions . This method is environmentally friendly and compatible with a wide range of amines, contributing to green chemistry initiatives.

Chemical Synthesis of Carbamates

Lastly, it is used in the chemical synthesis of carbamates via amination (carboxylation) or rearrangement processes . These methods are essential for producing a variety of carbamate derivatives used in pharmaceuticals and as pesticides.

Safety And Hazards

The safety data sheet for “tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-[4-[(3-pyridin-4-ylphenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O2/c1-24(2,3)29-23(28)27(4)22-10-8-21(9-11-22)26-17-18-6-5-7-20(16-18)19-12-14-25-15-13-19/h5-7,12-16,21-22,26H,8-11,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSOJAALCCJCNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCC(CC1)NCC2=CC(=CC=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl methyl(4-((3-(pyridin-4-yl)benzyl)amino)cyclohexyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Fluoro-3-(methoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1532561.png)

![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)

![4-Amino-3-{[(2-chlorobenzyl)amino]carbonyl}isothiazole-5-carboxylic acid](/img/structure/B1532571.png)